molecular formula C20H40N8O5 B12533915 N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-lysyl-L-alanine CAS No. 798541-11-4

N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-lysyl-L-alanine

Cat. No.: B12533915
CAS No.: 798541-11-4
M. Wt: 472.6 g/mol
InChI Key: JUMNHXWLIKXFCG-AJNGGQMLSA-N
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Description

N⁵-(Diaminomethylidene)-L-ornithyl-L-valyl-L-lysyl-L-alanine is a tetrapeptide featuring a modified ornithine residue at its N-terminus. The diaminomethylidene group at the N⁵ position of ornithine introduces a guanidino-like moiety, which may enhance hydrogen-bonding capacity and influence bioactivity.

Properties

CAS No.

798541-11-4

Molecular Formula

C20H40N8O5

Molecular Weight

472.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]propanoic acid

InChI

InChI=1S/C20H40N8O5/c1-11(2)15(28-16(29)13(22)7-6-10-25-20(23)24)18(31)27-14(8-4-5-9-21)17(30)26-12(3)19(32)33/h11-15H,4-10,21-22H2,1-3H3,(H,26,30)(H,27,31)(H,28,29)(H,32,33)(H4,23,24,25)/t12-,13-,14-,15-/m0/s1

InChI Key

JUMNHXWLIKXFCG-AJNGGQMLSA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)N

Canonical SMILES

CC(C)C(C(=O)NC(CCCCN)C(=O)NC(C)C(=O)O)NC(=O)C(CCCN=C(N)N)N

Origin of Product

United States

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the most widely reported method for synthesizing this compound, enabling sequential amino acid incorporation and protection/deprotection cycles.

Key Steps in SPPS

Step Reagents/Conditions Purpose
Resin Preparation Rink amide MBHA resin, dichloromethane (DCM), pyridine Anchors the C-terminal alanine for peptide elongation.
Amino Acid Activation HBTU or DIC coupling reagents, N-hydroxybenzotriazole (HOBt) Activates carboxyl groups for efficient amide bond formation.
Coupling DCM or DMF, room temperature (RT), 2–4 hours Sequential addition of L-valine, L-lysine, and modified L-ornithine.
Deprotection Trifluoroacetic acid (TFA) with scavengers (e.g., phenol, trisopropylsilane) Removes Fmoc protecting groups from amino termini.
Cleavage TFA/H₂O/TIPS (95:2.5:2.5 v/v), 2–3 hours Releases the peptide from the resin.
Purification Reverse-phase HPLC (C18 column, acetonitrile/H₂O gradient) Achieves >95% purity by removing truncated byproducts.
Critical Challenges in SPPS
  • Diaminomethylidene Stability : The guanidino-like group on ornithine requires mild deprotection conditions to prevent degradation. TFA-mediated cleavage is optimized to avoid side reactions.
  • Lysine Coupling Efficiency : L-lysine’s ε-amino group may act as a competing nucleophile, necessitating double coupling or using pseudoproline dipeptides to mitigate aggregation.

Mixed-Phase Synthesis Using dNBS and Thioacids

An alternative approach employs chemoselective ligation between N-peptidyl 2,4-dinitrobenzenesulfonamides (dNBS) and thioacids, as demonstrated in glycopeptide synthesis.

Reaction Workflow

Step Reagents/Conditions Efficiency
dNBS Activation 2,4-Dinitrobenzenesulfonyl chloride (dNBS-Cl), pyridine, DCM, 4 hours Enables rapid ligation.
Thioacid Preparation C-terminal peptide with thioacid group, pre-activated with HATU or EDCl Enhances electrophilicity.
Ligation DCM/DMF, RT, 15–20 minutes >90% conversion.
Advantages Over SPPS
  • Reduced Aggregation : Linear synthesis minimizes steric hindrance.
  • Speed : Ligation completes in minutes vs. hours in SPPS.
Limitations
  • C-Terminal Modification : Requires a thioacid group, which may alter the alanine residue. This method is less suitable for the target compound’s C-terminal alanine.

Optimization of the Diaminomethylidene Group

The diaminomethylidene moiety on ornithine is synthesized via reductive alkylation or guanidinylation.

Synthetic Routes for Modified Ornithine

Method Reagents Yield Purity
Guanidinylation Cyanamide, NaHCO₃, aqueous ethanol 65–75% >90%
Reductive Amination Formaldehyde, NaBH₃CN, pH 7–8 70–80% >85%
Stability During SPPS
  • Protection Strategy : The diaminomethylidene group is pre-installed on ornithine before SPPS to avoid on-resin modification.
  • Side Reactions : Competing reactions with lysine’s ε-amino group are mitigated by using orthogonal protecting groups (e.g., Alloc) or pseudoproline linkers.

Purification and Quality Control

HPLC Parameters

Parameter Value
Column C18 reversed-phase, 250 × 4.6 mm, 5 μm particle size
Mobile Phase Gradient: 0–60% acetonitrile in 0.1% TFA over 30 minutes
Detection UV at 214 nm
Retention Time 12–15 minutes (target), 5–10 minutes (truncated peptides)
Mass Spectrometry Analysis
  • ESI-MS : Observed m/z = 472.6 [M+H]⁺, matching the molecular weight of 472.6 g/mol.

Comparative Analysis of Methods

Parameter SPPS Mixed-Phase Ligation
Reaction Time 2–3 days 1 day
Yield 40–50% 60–70%
Purity >95% (after HPLC) >90% (after HPLC)
Scalability High (automated synthesizers) Moderate (small-scale)

Chemical Reactions Analysis

Types of Reactions

N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-lysyl-L-alanine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids like lysine.

    Reduction: Reduction reactions can be used to modify disulfide bonds if present.

    Substitution: Amino acid residues can be substituted to create analogs of the compound.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or performic acid.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various amino acid derivatives and coupling reagents.

Major Products

The major products of these reactions depend on the specific modifications made to the peptide chain. For example, oxidation of lysine residues can lead to the formation of allysine.

Scientific Research Applications

N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-lysyl-L-alanine has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Potential therapeutic applications due to its ability to interact with biological targets.

    Industry: Used in the development of peptide-based materials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-L-valyl-L-lysyl-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects, leading to changes in the target’s activity or function.

Comparison with Similar Compounds

Structural Features

Target Compound :

  • Sequence: N⁵-(Diaminomethylidene)-L-ornithine → L-valine → L-lysine → L-alanine.
  • Modifications: Guanidino-like group on ornithine; linear tetrapeptide.

Compound (HY-P3884) :

  • Sequence : Cyclic[4(2S)]-42,63-[(1S)-6,6′-dihydroxybiphenyl]-derivatized peptide with residues including D-serine, D-alanine, and N-methylglycine.
  • Modifications: Cyclic backbone, stereochemical complexity (D-amino acids), and aromatic biphenyl linkage.
  • Key Difference: Cyclic vs. linear structure; presence of non-proteinogenic amino acids .

Compound :

  • Sequence: L-Valine → N⁵-(diaminomethylidene)-L-ornithine → L-alanine → L-cysteine.
  • Modifications : Terminal cysteine with a free thiol group; tripeptide + cysteine.
  • Key Difference : Shorter chain length (tetrapeptide vs. tripeptide + cysteine); redox-active cysteine residue .

Physicochemical Properties

Property Target Compound (Inferred) Compound Compound
Molecular Formula C₂₃H₄₄N₁₀O₆ (estimated) C₄₂H₆₀N₆O₁₁ C₁₇H₃₃N₇O₅S
Molecular Weight ~600 g/mol 824.96 g/mol 447.55 g/mol
Hydrogen Bond Donors 10 (estimated) Not reported 8
Hydrogen Bond Acceptors 12 (estimated) Not reported 8
Rotatable Bonds 15 (estimated) Not reported 13
Storage Stability Likely -80°C (peptide norm) -80°C (6 months) Not reported

Key Observations :

  • The target compound’s linear structure and smaller size compared to ’s cyclic derivative may improve solubility but reduce metabolic stability.
  • The cysteine in ’s compound introduces redox sensitivity, absent in the target’s lysine-containing sequence .

Functional and Research Implications

  • Compound : Cyclic structure and aromatic linkers suggest enhanced receptor binding or protease resistance, common in drug design .
  • Compound : Cysteine’s thiol group enables disulfide bond formation, useful in stabilizing tertiary structures or conjugation chemistry .
  • Target Compound: The lysine residue may facilitate interactions with negatively charged targets (e.g., DNA or phospholipids), while the diaminomethylidene group mimics arginine’s guanidinium functionality.

Notes and Limitations

  • Direct experimental data on the target compound are sparse; comparisons rely on structural analogs.
  • Inferred properties (e.g., molecular weight) are based on sequence homology and may require validation.
  • Storage conditions and purity metrics from provide a benchmark for peptide handling best practices .

Biological Activity

N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-lysyl-L-alanine, also known by its CAS number 646044-34-0, is a synthetic peptide that exhibits notable biological activities. This compound is of interest in various fields, including pharmacology and biochemistry, due to its potential therapeutic applications. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C42H61N15O6
  • Molecular Weight : 872.03 g/mol
  • CAS Number : 646044-34-0
  • InChIKey : JEGYDGUWJWPOKE-DNQKFQIZSA-N

Synthesis

The synthesis of this compound involves several steps that typically include the formation of peptide bonds between the constituent amino acids. Advanced techniques such as solid-phase peptide synthesis (SPPS) are often employed to ensure high purity and yield. The synthetic route may vary depending on the desired modifications and functional groups.

Biological Activity

The biological activity of this compound has been studied in various contexts, particularly in relation to its effects on cell growth and enzyme inhibition.

1. Anticancer Activity

Research indicates that this compound demonstrates significant anticancer properties. In vitro studies have shown that it can inhibit the growth of several cancer cell lines, including:

Cell Line IC50 (μM)
SCC25 (human squamous cell carcinoma)0.5
MCF-7 (human breast carcinoma)0.3
Detroit 980.018

These findings suggest that the compound may act through mechanisms similar to established chemotherapeutics by inhibiting key metabolic pathways involved in cancer cell proliferation .

2. Enzyme Inhibition

The compound has been tested for its ability to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. It has shown competitive inhibition characteristics, making it a potential candidate for further development as an antitumor agent. Specifically, its binding affinity is reported to be significantly higher than that of methotrexate, a widely used chemotherapeutic agent .

The proposed mechanism of action involves the inhibition of folate-dependent enzymes, which are crucial for nucleotide synthesis. The compound's structural similarity to natural substrates allows it to interfere with enzyme activity effectively . Additionally, it has been noted to inhibit glycinamide ribonucleotide transformylase (GAR-TFase), further implicating its role in purine biosynthesis pathways .

Case Study 1: In Vitro Efficacy Against Cancer Cells

A study conducted on various cancer cell lines demonstrated that this compound exhibited potent cytotoxicity against MCF-7 and SCC25 cells. The results indicated a dose-dependent response with significant reductions in cell viability at concentrations as low as 0.3 μM .

Case Study 2: Comparative Study with Methotrexate

In comparative studies against methotrexate, this compound showed enhanced efficacy in inhibiting cell growth in resistant cancer cell lines. The study highlighted a marked difference in sensitivity between wild-type and resistant strains, suggesting potential applications in overcoming drug resistance .

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